molecular formula C19H18N2O2 B5707173 1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea

1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea

Cat. No.: B5707173
M. Wt: 306.4 g/mol
InChI Key: RAWOJVAABWLUMM-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethoxyphenyl group and a naphthalenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea typically involves the reaction of 4-ethoxyaniline with 2-naphthyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby affecting their function. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea stands out due to its unique combination of an ethoxyphenyl group and a naphthalenyl group attached to a urea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-naphthalen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-2-23-18-11-9-16(10-12-18)20-19(22)21-17-8-7-14-5-3-4-6-15(14)13-17/h3-13H,2H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWOJVAABWLUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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